1-(2-Ethoxyethyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-ethoxyethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-2-11-8-7-10-5-3-9-4-6-10/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQLUKMSYDOGDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370415 | |

| Record name | 1-(2-Ethoxyethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13484-38-3 | |

| Record name | 1-(2-Ethoxyethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13484-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Ethoxyethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Ethoxyethyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2-Ethoxyethyl)piperazine CAS number and properties

An In-depth Technical Guide to 1-(2-Ethoxyethyl)piperazine

Introduction

This compound is a derivative of piperazine, a heterocyclic compound that is a ubiquitous structural motif in medicinal chemistry.[1][2] Its unique molecular architecture, featuring a piperazine ring functionalized with an ethoxyethyl group, makes it a valuable and versatile building block in modern organic synthesis.[3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its role in pharmaceutical research and development. As a key intermediate, understanding the characteristics of this compound is paramount for researchers and scientists aiming to develop novel chemical entities.[3][4]

Compound Identification

Correctly identifying a chemical compound is the foundation of any scientific investigation. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 13484-38-3 | [5][6][7] |

| IUPAC Name | This compound | [7] |

| Molecular Formula | C₈H₁₈N₂O | [5][7] |

| Molecular Weight | 158.24 g/mol | [5][7] |

| InChI | InChI=1S/C8H18N2O/c1-2-11-8-7-10-5-3-9-4-6-10/h9H,2-8H2,1H3 | [5][7] |

| InChIKey | TXQLUKMSYDOGDH-UHFFFAOYSA-N | [5][7] |

| SMILES | CCOCCN1CCNCC1 | [5][7] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and its suitability for various applications. This compound is typically a clear, colorless to slightly yellow liquid.[3]

| Property | Value | Source |

| Appearance | Clear, colorless to slightly yellow liquid | [3] |

| Boiling Point | 224-225 °C | [5][6] |

| Density | 0.941 g/mL | [5] |

| Refractive Index (n20/D) | 1.4690 | [5][6] |

| Flash Point | 57.2 °C (135.0 °F) - closed cup | [5] |

Synthesis and Reactivity

The synthetic utility of this compound stems from the reactivity of the piperazine ring, specifically the secondary amine, which acts as a nucleophile. This allows for straightforward functionalization, primarily through N-alkylation and N-arylation reactions, to build more complex molecular architectures.[8]

A common synthetic approach involves the reaction of piperazine with an appropriate ethoxyethyl halide. The causality behind this choice is the high nucleophilicity of the secondary amine on the piperazine ring, which readily attacks the electrophilic carbon of the halide, leading to the formation of the C-N bond.

Below is a diagram illustrating the general synthetic logic for creating derivatives from this compound.

Caption: Logical workflow for derivatization reactions.

Experimental Protocol: N-Alkylation

This protocol provides a generalized, self-validating methodology for the N-alkylation of this compound. The progress of the reaction is monitored to ensure completion, which is a key aspect of a self-validating system.

-

Reaction Setup : In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF.

-

Base Addition : Add a non-nucleophilic base, such as potassium carbonate or triethylamine (1.5-2.0 equivalents), to the mixture. The base acts as a scavenger for the acid generated during the reaction.

-

Electrophile Addition : Add the desired alkyl halide (1.1 equivalents) dropwise to the stirred solution at room temperature.

-

Reaction Execution : Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material indicates the reaction is complete.

-

Work-up and Isolation : Upon completion, cool the reaction mixture to room temperature. Filter off the base and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or distillation.

Applications in Drug Development

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] this compound serves as a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[3][4] Its incorporation into a molecule can modulate pharmacokinetic properties such as solubility and bioavailability.[8]

A notable application is its use as a precursor or building block for compounds targeting the central nervous system (CNS).[1] The structural features of this compound allow for the systematic modification and optimization of lead compounds during the drug discovery process.

The following diagram illustrates the role of this compound as a foundational component in the synthesis of more complex molecules.

Caption: Role as a key intermediate in API synthesis.

Safety and Toxicology

Understanding the safety and handling requirements for any chemical is critical. This compound is classified as a flammable liquid and vapor and causes skin and serious eye irritation.[5][7] It may also cause respiratory irritation.[5][7]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable liquids | GHS02 (Flame) | Warning | H226: Flammable liquid and vapor |

| Skin corrosion/irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Serious eye damage/eye irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

Precautionary Measures: When handling this compound, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[5] All work should be conducted in a well-ventilated fume hood.[9] Store the compound in a cool, dry, well-ventilated area away from sources of ignition.[5]

Conclusion

This compound, identified by CAS number 13484-38-3, is a functionally rich chemical intermediate with significant applications in organic synthesis, particularly within the pharmaceutical industry. Its value is derived from the reactive piperazine moiety, which allows for predictable and efficient chemical modifications. A thorough understanding of its properties, reactivity, and safety protocols, as detailed in this guide, is essential for its effective and safe utilization in research and development settings.

References

- 1. 1-[2-(2-Hydroxyethoxy)ethyl]piperazine | 13349-82-1 | Benchchem [benchchem.com]

- 2. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound 97 13484-38-3 [sigmaaldrich.com]

- 6. This compound | 13484-38-3 [chemicalbook.com]

- 7. This compound | C8H18N2O | CID 2734643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Ethoxyethyl)piperazine

Introduction

1-(2-Ethoxyethyl)piperazine (CAS No. 13484-38-3) is a derivative of piperazine that serves as a versatile intermediate in modern organic synthesis.[1] Its unique structure, which combines a basic piperazine ring with a flexible ethoxyethyl side chain, makes it a valuable building block for more complex molecules, particularly within the pharmaceutical industry.[1] The piperazine moiety is a common feature in many commercially available drugs, often incorporated to enhance pharmacokinetic properties such as solubility and bioavailability.[2][3] An in-depth understanding of the physicochemical properties of this compound is therefore essential for researchers, scientists, and drug development professionals to effectively utilize this compound in synthetic chemistry and medicinal research.

This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, details robust experimental protocols for their determination, and discusses the implications of these properties for its application.

Core Physicochemical Properties

The fundamental properties of this compound dictate its behavior in chemical reactions, formulations, and biological systems. These characteristics are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 13484-38-3 | [5][6] |

| Molecular Formula | C₈H₁₈N₂O | [4][5][6] |

| Molecular Weight | 158.24 g/mol | [4][5][6] |

| Appearance | Colorless to dark yellow liquid | [1][6] |

| Boiling Point | 224-225 °C (at 1 atm) | [5][6] |

| Density | 0.941 g/mL | [5][6] |

| Refractive Index | n20/D 1.4690 | [5][6] |

| Flash Point | 57.2 °C (135.0 °F) - closed cup | [5] |

| pKa (Predicted) | 9.15 ± 0.10 | [6] |

| LogP (Computed) | -0.2 | [4] |

Structural and Chemical Identity

This compound is structurally defined by a piperazine ring N-substituted with a 2-ethoxyethyl group. Its key chemical identifiers are:

The presence of two nitrogen atoms in the piperazine ring confers basic properties to the molecule, while the ether linkage and terminal ethyl group in the side chain contribute to its lipophilicity and hydrogen bonding capabilities.

Key Physicochemical Parameters and Their Significance

Basicity (pKa)

The predicted pKa of this compound is 9.15 ± 0.10.[6] This value refers to the acid dissociation constant of its conjugate acid. As a weak base, the piperazine nitrogens can accept protons, and the pKa indicates the pH at which the protonated and unprotonated forms are present in equal concentrations.

Causality and Importance: The pKa is a critical parameter in drug development as it governs the degree of ionization at physiological pH (approximately 7.4).[7] The ionization state influences crucial properties such as:

-

Aqueous Solubility: The protonated (ionized) form is generally more water-soluble.

-

Membrane Permeability: The neutral (un-ionized) form is typically more lipid-soluble and better able to cross biological membranes.

-

Target Binding: The ability to form ionic bonds with biological targets is pH-dependent.

Given its pKa of 9.15, this compound will be predominantly protonated and water-soluble in acidic environments, such as the stomach, and will exist as a mixture of ionized and neutral forms at physiological pH.

Lipophilicity (LogP)

The computed octanol-water partition coefficient (LogP) is -0.2.[4] This value suggests that the compound has a slight preference for the aqueous phase over the lipid phase, indicating a relatively hydrophilic nature.

Causality and Importance: LogP is a measure of a compound's lipophilicity, which is fundamental to its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). While a negative LogP points to good water solubility, the molecule retains sufficient lipophilic character from its hydrocarbon backbone to interact with nonpolar environments. This balance is often sought in drug design to achieve both adequate solubility for formulation and sufficient membrane permeability for absorption.

Physical State and Thermal Properties

This compound is a liquid at room temperature with a boiling point of 224-225 °C.[5][6] Its flash point of 57.2 °C classifies it as a flammable liquid, which necessitates specific safety precautions for handling and storage, such as avoiding open flames and ensuring adequate ventilation.[4][5]

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the properties of this compound must be verifiable through standardized experimental methods. The following sections detail the protocols for determining its basicity and purity.

Protocol 1: Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise and widely used method for determining the pKa of ionizable compounds.[7][8] The principle involves monitoring the pH of a solution of the compound as a titrant of known concentration is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[7][9]

Methodology:

-

Apparatus Setup:

-

Calibrated pH meter with a glass electrode.

-

Automatic titrator or a burette.

-

Magnetic stirrer and stir bar.

-

Temperature-controlled reaction vessel.

-

-

Reagent Preparation:

-

Analyte Solution: Prepare a dilute solution (e.g., 1-10 mM) of this compound in deionized water.

-

Titrant: Prepare a standardized solution of a strong acid, typically 0.1 M Hydrochloric Acid (HCl).[9]

-

Ionic Strength Adjuster: Prepare a 0.15 M Potassium Chloride (KCl) solution to maintain constant ionic strength throughout the titration.[9]

-

-

Calibration and Titration:

-

Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[9]

-

Place a known volume of the analyte solution in the reaction vessel and add the ionic strength adjuster.

-

Immerse the pH electrode in the solution and begin stirring.

-

Add the HCl titrant in small, precise increments, recording the pH after each addition once the reading stabilizes (drift < 0.01 pH units per minute).[9]

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the equivalence point.

-

The pKa is equal to the pH at the half-equivalence point.

-

Caption: Workflow for pKa determination via potentiometric titration.

Protocol 2: Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds, making it suitable for assessing the purity of this compound.[10][11] However, the analysis of basic compounds like amines can be challenging due to their tendency to interact with active sites on the column, leading to poor peak shape (tailing).[12][13]

Causality Behind Experimental Choices: To overcome peak tailing, a deactivated column specifically designed for amine analysis is required.[12] This is typically achieved by using a support material that has been treated with a base (e.g., KOH) or by using a specialized stationary phase that shields active silanol groups.[12] A Flame Ionization Detector (FID) is commonly used as it provides excellent sensitivity for organic compounds.

Methodology:

-

Instrumentation and Column:

-

Sample Preparation:

-

Dissolve a small, accurately weighed amount of this compound in a suitable volatile solvent (e.g., methanol or isopropanol) to a concentration of approximately 1 mg/mL.

-

-

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate.

-

Oven Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 240 °C) and hold. The exact program must be optimized to ensure separation from any potential impurities.

-

Injection Volume: 1 µL with an appropriate split ratio (e.g., 50:1).

-

-

Data Analysis:

-

Integrate the area of all peaks in the resulting chromatogram.

-

Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

-

Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100

-

Caption: Workflow for purity analysis using Gas Chromatography (GC).

Safety and Handling

This compound is classified as a flammable liquid and vapor.[4][5] It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn when handling this chemical.[5] All work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a chemical intermediate with a well-defined set of physicochemical properties that are highly relevant to its application in research and development. Its basicity, moderate hydrophilicity, and thermal characteristics are key parameters that influence its reactivity, solubility, and handling requirements. The experimental protocols detailed in this guide for pKa and purity determination provide a framework for the rigorous and reliable characterization of this compound, ensuring its effective and safe use as a building block in the synthesis of novel chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C8H18N2O | CID 2734643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 97 13484-38-3 [sigmaaldrich.com]

- 6. This compound | 13484-38-3 [chemicalbook.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. bre.com [bre.com]

- 11. ccsknowledge.com [ccsknowledge.com]

- 12. gcms.labrulez.com [gcms.labrulez.com]

- 13. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 14. agilent.com [agilent.com]

An In-depth Technical Guide to 1-(2-Ethoxyethyl)piperazine: Molecular Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Ethoxyethyl)piperazine, a versatile heterocyclic building block. Delving into its core molecular features, physicochemical properties, and synthetic applications, this document serves as a critical resource for professionals in organic synthesis and pharmaceutical development. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Strategic Value of the Piperazine Moiety

The piperazine ring system is a ubiquitous scaffold in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties to drug candidates, such as enhanced aqueous solubility and oral bioavailability.[1][2] this compound, a derivative featuring an ethoxyethyl substituent on one of the piperazine nitrogens, offers a unique combination of a basic secondary amine and a flexible, lipophilic side chain. This distinct structural arrangement makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics.[3]

Molecular Structure and Physicochemical Profile

A thorough understanding of the molecular characteristics of this compound is fundamental to its effective application in chemical synthesis.

Chemical Identity and Molecular Formula

-

IUPAC Name: this compound[4]

-

CAS Number: 13484-38-3[4]

-

Molecular Formula: C₈H₁₈N₂O[4]

-

Molecular Weight: 158.24 g/mol [4]

-

SMILES: CCOCCN1CCNCC1[4]

Structural Elucidation

The molecular structure of this compound consists of a central piperazine ring, a six-membered heterocycle containing two nitrogen atoms in the 1 and 4 positions. One nitrogen atom is substituted with a 2-ethoxyethyl group, while the other remains a secondary amine, providing a reactive site for further functionalization.

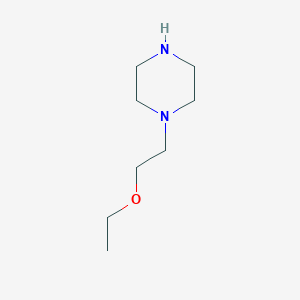

Caption: 2D representation of the this compound molecular structure.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reactivity. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Reference |

| Appearance | Clear, colorless to slightly yellow liquid | [3] |

| Boiling Point | 224-225 °C (lit.) | [5] |

| Density | 0.941 g/mL | [5] |

| Refractive Index (n20/D) | 1.4690 (lit.) | [5] |

| Flash Point | 57.2 °C (closed cup) | [5] |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons of the ethoxyethyl chain, and the methylene protons of the piperazine ring. The N-H proton of the secondary amine would likely appear as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the two carbons of the ethyl group, the carbons of the ethoxyethyl linker, and the carbons of the piperazine ring. The symmetry of the piperazine ring will influence the number of distinct signals observed.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to feature a characteristic N-H stretching vibration for the secondary amine, C-H stretching vibrations for the alkyl groups, and a prominent C-O-C stretching band for the ether linkage.[4]

-

Mass Spectrometry: Mass spectral analysis would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns of the piperazine ring and the ethoxyethyl side chain.

Synthesis of this compound

This compound is typically synthesized via the nucleophilic substitution reaction of piperazine with a suitable 2-ethoxyethyl halide. The secondary amine of the piperazine acts as the nucleophile, displacing a halide from the electrophilic alkyl halide.

Caption: General synthetic workflow for this compound.

Exemplary Synthetic Protocol

While a specific, detailed protocol for this compound was not found in the searched literature, a general procedure can be adapted from the synthesis of analogous N-alkylated piperazines.[6] The following is a representative, self-validating protocol.

Materials:

-

Piperazine (anhydrous)

-

2-Chloroethoxyethane (or 2-bromoethoxyethane)

-

Anhydrous solvent (e.g., Tetrahydrofuran, Acetonitrile)

-

Base (e.g., Triethylamine, Potassium Carbonate)

-

Deionized water

-

Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (excess, e.g., 3-5 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: To the stirred solution, add the base (if using a salt of piperazine or to scavenge the acid byproduct). Slowly add 2-chloroethoxyethane (1 equivalent) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any precipitated salts.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in water and adjust the pH to be basic. Extract the aqueous layer with an organic solvent.

-

Purification: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Causality behind Experimental Choices:

-

Using an excess of piperazine helps to minimize the formation of the di-substituted byproduct.

-

Anhydrous conditions are crucial to prevent unwanted side reactions with water.

-

The choice of base and solvent can significantly impact the reaction rate and yield.

Applications in Drug Development and Organic Synthesis

The structural features of this compound make it a valuable building block in the synthesis of a variety of biologically active molecules.[3] The secondary amine provides a convenient handle for introducing the piperazine moiety into a target molecule through reactions such as N-alkylation, N-arylation, and amidation.[7]

The piperazine core is a key pharmacophore in numerous drugs targeting the central nervous system (CNS), including antipsychotics and antidepressants.[8] The ethoxyethyl side chain can influence the lipophilicity and metabolic stability of the final compound, which are critical parameters in drug design.

While specific drugs containing the this compound moiety are not prominently featured in the searched literature, the closely related 1-[2-(2-hydroxyethoxy)ethyl]piperazine is a key intermediate in the synthesis of the atypical antipsychotic drug, Quetiapine.[9][10] This highlights the importance of such substituted piperazines in the construction of complex pharmaceutical agents. Researchers can leverage this compound to create novel analogs of existing drugs or to explore new chemical space in the quest for new therapeutic agents.

Safety and Handling

This compound is classified as a flammable liquid and an irritant.[4] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation of vapors. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique combination of a reactive secondary amine and a modulatory ethoxyethyl side chain provides a robust platform for the construction of complex molecules with diverse biological activities. This guide has provided a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and potential applications, offering a solid foundation for its effective utilization in research and development.

References

- 1. 1-[2-(2-Hydroxyethoxy)ethyl]piperazine | 13349-82-1 | Benchchem [benchchem.com]

- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C8H18N2O | CID 2734643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 13349-82-1|2-(2-(Piperazin-1-yl)ethoxy)ethanol|BLD Pharm [bldpharm.com]

- 6. 1-(2-PHENYLETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Piperazine [chemeurope.com]

- 9. CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]

- 10. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]

The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a quintessential "privileged scaffold" in medicinal chemistry. Its prevalence in a wide array of therapeutic agents is a testament to its remarkable versatility and favorable physicochemical properties. This technical guide offers a comprehensive exploration of the piperazine core, delving into its fundamental characteristics, synthetic methodologies, and profound impact on drug design. We will examine its role in enhancing pharmacokinetic profiles, its contributions to pharmacodynamic interactions, and its presence in numerous FDA-approved drugs. Through detailed protocols, quantitative data, and visualizations of key signaling pathways, this guide aims to provide an in-depth understanding of why the piperazine scaffold remains an indispensable tool for medicinal chemists.

The Piperazine Moiety: A Profile of a Privileged Scaffold

The widespread use of the piperazine scaffold in drug discovery can be attributed to a unique convergence of advantageous properties.[1] The two nitrogen atoms are basic centers that can be readily protonated at physiological pH, a feature that often enhances aqueous solubility and, consequently, bioavailability.[2] This is a critical consideration in the optimization of a drug candidate's pharmacokinetic profile.

Beyond its impact on solubility, the piperazine ring typically adopts a stable chair conformation, which provides a rigid and predictable framework for the spatial orientation of pharmacophoric groups. This conformational rigidity is crucial for establishing high-affinity interactions with biological targets.[3] Furthermore, the synthetic accessibility of piperazine, which allows for straightforward derivatization at both nitrogen positions, has made it a highly versatile and indispensable building block for medicinal chemists.[4]

Physicochemical Properties: A Quantitative Perspective

The physicochemical properties of piperazine and its derivatives are central to their role in drug design. The basicity of the two nitrogen atoms, as defined by their pKa values, governs the extent of ionization at a given pH, which in turn influences solubility, permeability, and target engagement. The lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is another critical parameter that affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Below is a table summarizing these key physicochemical properties for a selection of FDA-approved drugs that feature the piperazine scaffold.

| Drug | Therapeutic Area | Year of Approval (US) | pKa (most basic) | cLogP | Water Solubility (mg/mL) |

| Imatinib | Oncology (Kinase Inhibitor) | 2001 | 8.1 | 4.5 | 0.001 |

| Aripiprazole | Psychiatry (Antipsychotic) | 2002 | 7.6 | 4.98 | 0.003 |

| Ciprofloxacin | Infectious Disease (Antibiotic) | 1987 | 8.8 | -0.6 | 30 |

| Sildenafil | Urology (PDE5 Inhibitor) | 1998 | 9.0 | 2.5 | 3.5 |

| Cetirizine | Allergy (Antihistamine) | 1995 | 8.0 | 2.9 | 1.1 |

| Ziprasidone | Psychiatry (Antipsychotic) | 2001 | 7.4 | 4.1 | 0.02 |

Note: The pKa, cLogP, and solubility values are approximate and can vary depending on the experimental or computational method used.

Synthesis of Piperazine-Containing Molecules: Key Methodologies

The synthetic tractability of the piperazine scaffold is a major reason for its widespread use. A variety of robust and versatile methods are available for the incorporation of this moiety into complex molecules.

N-Arylation of Piperazine: The Buchwald-Hartwig Amination

One of the most powerful and commonly employed methods for the synthesis of N-arylpiperazines is the Palladium-catalyzed Buchwald-Hartwig amination.[5] This cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and the piperazine nitrogen.

-

Materials:

-

4-Chlorotoluene (1.0 mmol, 1.0 equiv)

-

Piperazine (1.5 mmol, 1.5 equiv)

-

Pd₂(dba)₃ (0.02 mmol, 2 mol%)

-

RuPhos (0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (2.1 mmol, 2.1 equiv)

-

Toluene, anhydrous (2 mL)

-

-

Procedure:

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃, RuPhos, NaOtBu, and piperazine.

-

Seal the vial with a septum and purge with argon for 5 minutes.

-

Add anhydrous toluene via syringe, followed by the 4-chlorotoluene.

-

Place the vial in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 10-30 minutes.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-arylpiperazine.

-

Case Study: Synthesis of Aripiprazole

Aripiprazole is an atypical antipsychotic that exemplifies the multi-step synthesis often required for complex piperazine-containing drugs. The core of its synthesis involves the coupling of two key intermediates: 7-(4-bromobutoxy)-3,4-dihydroquinolinone and 1-(2,3-dichlorophenyl)piperazine.[6]

-

Step 1: Synthesis of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone

-

Alkylate 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 1,4-dibromobutane (3 molar equivalents) in the presence of potassium carbonate (1 molar equivalent) in dimethylformamide at 60 °C for four hours.

-

Dilute the reaction mixture with an equal volume of water and extract the organic phase with ethyl acetate.

-

Perform rotary evaporation and recrystallize the product in ethyl alcohol.

-

-

Step 2: Coupling Reaction

-

Combine the product from Step 1 with sodium iodide (2 molar equivalents) in acetonitrile and reflux for 30 minutes.

-

Cool the mixture to room temperature and add 1-(2,3-dichlorophenyl)piperazine (1.5 molar equivalents) and triethylamine (2 molar equivalents).

-

Reflux the reaction mixture for an additional four hours.

-

Filter the resulting precipitate and discard it.

-

Evaporate the filtrate under reduced pressure and dissolve the residue in ethyl acetate.

-

Wash, dry, and perform rotary evaporation to yield a resin.

-

Recrystallize the resin in ethyl alcohol to obtain the free base of aripiprazole as a white powder.

-

The Piperazine Scaffold in Action: Impact on Pharmacodynamics

The piperazine moiety is not merely a passive carrier for pharmacophoric groups; it often plays an active role in the pharmacodynamic interactions of a drug with its biological target. Its ability to engage in hydrogen bonding and its basic nature allow it to interact with key residues in enzyme active sites and receptor binding pockets.

Case Study: Imatinib and the BCR-ABL Kinase

Imatinib, a revolutionary drug for the treatment of chronic myeloid leukemia (CML), is a potent inhibitor of the BCR-ABL tyrosine kinase. The N-methylpiperazine group in imatinib is crucial for its therapeutic efficacy. It enhances the drug's solubility and bioavailability, and it forms a key hydrogen bond with the "gatekeeper" threonine residue in the ATP-binding pocket of the BCR-ABL protein, contributing significantly to the drug's high binding affinity and selectivity.[7]

Case Study: Aripiprazole and the Dopamine D2 Receptor

Aripiprazole's unique clinical profile as a "dopamine system stabilizer" stems from its partial agonism at the dopamine D2 receptor.[8] In a hyperdopaminergic state (associated with the positive symptoms of schizophrenia), aripiprazole acts as a functional antagonist, reducing dopaminergic neurotransmission. Conversely, in a hypodopaminergic state (linked to negative and cognitive symptoms), it acts as a functional agonist, increasing dopaminergic activity.[8][9] The piperazine moiety is integral to the molecule's ability to bind to the D2 receptor and elicit this nuanced pharmacological response.

References

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. psychscenehub.com [psychscenehub.com]

- 8. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 1-(2-Ethoxyethyl)piperazine

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for 1-(2-Ethoxyethyl)piperazine (CAS No. 13484-38-3), a crucial intermediate in modern organic synthesis and pharmaceutical development.[1][2][3] The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the reaction mechanisms, experimental protocols, and process optimization strategies. The primary focus is on the direct N-alkylation of piperazine, detailing the mechanistic nuances of mono-substitution versus di-substitution and offering field-proven methods to maximize the yield of the desired product. Alternative synthetic strategies are also discussed. Each protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.

Introduction

This compound is a substituted piperazine derivative that serves as a versatile building block in the synthesis of more complex molecules.[1] Its structure, featuring a nucleophilic secondary amine and an ethoxyethyl side chain, makes it a valuable precursor for a wide range of compounds, particularly in the pharmaceutical industry for the development of novel drug candidates.[1][4] The piperazine moiety is a well-established pharmacophore known to impart favorable pharmacokinetic properties, such as enhanced aqueous solubility and bioavailability, in active pharmaceutical ingredients (APIs).[5] This guide will explore the most effective and industrially relevant methods for its synthesis.

Chapter 1: Retrosynthetic Analysis and Core Synthetic Strategies

A retrosynthetic analysis of this compound reveals two primary bond disconnections, leading to the most logical and widely practiced synthetic strategies.

-

C-N Bond Disconnection: The most intuitive disconnection is at the C-N bond between the piperazine ring and the ethoxyethyl side chain. This approach points to piperazine (or a mono-protected derivative) as the nucleophile and a 2-ethoxyethyl electrophile (e.g., 1-bromo-2-ethoxyethane or 1-chloro-2-ethoxyethane) as the synthetic equivalent. This forms the basis of the Direct N-Alkylation pathway.

-

Alternative C-N Bond Formation: A less direct, but viable, alternative involves forming the piperazine ring itself with the ethoxyethyl substituent already in place. This can be achieved through cyclization reactions, for instance, starting from a diethanolamine derivative.[6]

This guide will focus primarily on the direct N-alkylation method due to its straightforwardness and common industrial application.

Chapter 2: Primary Synthesis Pathway: Direct N-Alkylation of Piperazine

The most common and direct route to this compound is the nucleophilic substitution reaction between piperazine and an appropriate 2-ethoxyethyl halide.[7]

Mechanistic Principles: The Challenge of Mono-Alkylation

The reaction proceeds via a standard SN2 mechanism, where the secondary amine of piperazine acts as a nucleophile, attacking the electrophilic carbon of the 2-ethoxyethyl halide and displacing the halide leaving group.[8]

A significant challenge in this synthesis is the inherent reactivity of the product, this compound. The newly formed molecule still possesses a secondary amine, which can compete with the starting piperazine for the alkylating agent, leading to the formation of the undesired 1,4-bis(2-ethoxyethyl)piperazine byproduct.[9]

Strategies to Promote Mono-alkylation:

-

Stoichiometric Control: Using a large excess of piperazine relative to the alkylating agent can statistically favor the mono-alkylation product. However, this requires an efficient method to separate the product from the unreacted starting material.

-

Use of Protecting Groups: A more controlled approach involves protecting one of the piperazine nitrogens with a group like tert-butoxycarbonyl (Boc).[10] The mono-protected piperazine is then alkylated, and the protecting group is subsequently removed, yielding the pure mono-substituted product.[9] While effective, this adds two steps (protection and deprotection) to the overall synthesis.

-

In-situ Monohydrochloride Formation: An elegant and industrially relevant method involves reacting piperazine with piperazine dihydrochloride to form piperazine monohydrochloride in situ.[9][10] The protonated nitrogen is rendered non-nucleophilic, effectively protecting it and allowing the alkylation to occur selectively at the free secondary amine.[9][11][12]

Diagram of the N-Alkylation Pathway

Caption: General reaction scheme for the N-alkylation of piperazine.

Detailed Experimental Protocol (In-situ Monohydrochloride Method)

This protocol is adapted from analogous procedures for synthesizing piperazine derivatives and represents a robust method for achieving high mono-alkylation selectivity.[11][12]

Step 1: Preparation of Piperazine Monohydrochloride (in-situ)

-

To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add anhydrous piperazine (1.0 eq) and piperazine dihydrochloride (1.0 eq).

-

Add a suitable solvent, such as methanol or ethanol (approx. 2 mL per gram of piperazine).[11]

-

Heat the mixture to reflux with stirring until a clear solution is formed. This solution now contains piperazine monohydrochloride.

-

Cool the solution to the desired reaction temperature (e.g., 40-80°C).[12]

Step 2: N-Alkylation

-

Slowly add 1-chloro-2-ethoxyethane or 1-bromo-2-ethoxyethane (0.95 eq, to ensure piperazine remains in slight excess) to the reaction mixture over 30-60 minutes.

-

Maintain the temperature and stir the mixture for 2-8 hours.[12] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Step 3: Work-up and Purification

-

Upon completion, cool the reaction mixture to room temperature or below (0-10°C) to precipitate the unreacted piperazine dihydrochloride.

-

Filter the mixture to remove the solid dihydrochloride salt. The salt can be recovered, dried, and reused.[12]

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting residue contains the crude product. Add water and a strong base (e.g., 50% NaOH solution) to adjust the pH to >12, ensuring the product is in its free base form.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the organic phase under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation to obtain the final product as a clear, colorless to slightly yellow liquid.[1][12]

Process Optimization and Critical Parameters

To ensure a successful and high-yielding synthesis, several parameters must be carefully controlled. The following table summarizes key variables and their impact on the reaction, based on established protocols for similar piperazine alkylations.[11][12]

| Parameter | Recommended Range | Rationale & Field Insights |

| Solvent | Polar (Methanol, Ethanol, Water) or Non-polar (Toluene, Dichloromethane) | Polar solvents are often used for the in-situ salt formation method as they readily dissolve the piperazine salts.[11] Non-polar solvents may be used in direct alkylation with a base like K₂CO₃, facilitating easier work-up.[8][12] |

| Base | K₂CO₃, Na₂CO₃, Triethylamine (Et₃N) | A base is required to neutralize the HCl or HBr generated during the reaction. Inorganic bases like K₂CO₃ are common, cost-effective, and easily removed by filtration.[8] |

| Temperature | 40 - 120 °C | Higher temperatures increase the reaction rate but can also promote the formation of the di-substituted byproduct. The optimal temperature is a trade-off between reaction time and selectivity. A range of 40-80°C is often a good starting point.[12] |

| Reactant Ratio | Piperazine Monohydrochloride : Alkyl Halide ≈ 1.8-2.2 : 1 | Using a significant excess of the mono-protected piperazine ensures the alkylating agent is consumed before it can react with the mono-alkylated product, thus maximizing yield.[12] |

| Reaction Time | 2 - 8 hours | Reaction completion should be monitored analytically (TLC, GC). Prolonged reaction times, especially at elevated temperatures, can increase byproduct formation.[12] |

Chapter 3: Purification and Characterization

Purification: For laboratory scale, purification is typically achieved by column chromatography on silica gel. For industrial production, the preferred method is vacuum distillation , which is highly effective for separating the desired product from less volatile starting materials and the more volatile di-substituted byproduct.[12]

Characterization: The identity and purity of the synthesized this compound (C₈H₁₈N₂O, M.W: 158.24 g/mol ) can be confirmed using standard analytical techniques:[4][13]

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Gas Chromatography (GC): To assess purity.

Chapter 4: Experimental Workflow Visualization

The following diagram outlines the logical steps from starting materials to the final, purified product.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 1-(2-Ethoxyethyl)-piperazine | 13484-38-3 | NAA48438 [biosynth.com]

- 5. benchchem.com [benchchem.com]

- 6. CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]

- 12. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]

- 13. 13484-38-3|this compound| Ambeed [ambeed.com]

N-(2-Ethoxyethyl)piperazine IUPAC nomenclature and synonyms

An In-Depth Technical Guide to 1-(2-Ethoxyethyl)piperazine for Researchers and Drug Development Professionals

Introduction

This compound is a substituted piperazine derivative that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique bifunctional structure, featuring a nucleophilic secondary amine within the piperazine ring and an ether linkage, makes it a versatile intermediate for constructing more complex molecules. The piperazine moiety is a well-established "privileged scaffold" in drug discovery, frequently incorporated into active pharmaceutical ingredients (APIs) to enhance pharmacokinetic properties such as solubility, bioavailability, and metabolic stability.[1] This guide provides a comprehensive overview of the nomenclature, properties, synthesis, and applications of this compound, tailored for professionals in research and drug development.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is foundational to all scientific work. The nomenclature and identifiers for this compound are standardized across major chemical databases.

IUPAC Nomenclature

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[2] This name precisely describes the ethoxyethyl substituent attached to one of the nitrogen atoms of the piperazine ring.

Synonyms and Identifiers

In literature and commercial listings, the compound is known by several synonyms. Being aware of these is crucial for comprehensive literature searches and procurement.

-

N-(2-Ethoxyethyl)piperazine

-

The CAS Registry Number, a unique identifier, is 13484-38-3 .[3]

For unambiguous digital representation, the following identifiers are used:

References

An In-depth Technical Guide to the NMR and Mass Spectrometry Analysis of 1-(2-Ethoxyethyl)piperazine

This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of 1-(2-Ethoxyethyl)piperazine, a key intermediate in various synthetic applications. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles, experimental protocols, and data interpretation, offering field-proven insights to ensure accurate and reliable characterization of this important molecule.

Introduction: The Analytical Imperative for Substituted Piperazines

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry and material science. Their unique physicochemical properties make them valuable building blocks for active pharmaceutical ingredients (APIs), corrosion inhibitors, and other specialty chemicals.[1] The precise structural elucidation and purity assessment of these compounds are paramount to ensure the safety, efficacy, and quality of the final products.[2] this compound (C8H18N2O, Molar Mass: 158.24 g/mol ) is one such derivative where a comprehensive analytical characterization is crucial.[3] This guide will focus on two of the most powerful analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4][5][6]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure.[4][5] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[5] For a molecule like this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable.

The "Why" Behind the Experiment: Causality in NMR Protocol Design

The choice of solvent, internal standard, and NMR experiment type is critical for acquiring high-quality, interpretable data. Deuterated chloroform (CDCl₃) is a common choice for small organic molecules like this compound due to its excellent dissolving power and the single, easily identifiable solvent peak. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm, providing a reliable reference point.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer for optimal resolution.

-

Shim the magnetic field to ensure homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve adequate signal-to-noise.

-

Predicted ¹H NMR Spectral Data and Interpretation

Based on the analysis of structurally similar compounds such as 1-(2-hydroxyethyl)piperazine and 1-ethylpiperazine, the following ¹H NMR spectrum is predicted for this compound.[7][8][9]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.55 | t | 2H | -O-CH₂ -CH₂-N |

| ~3.48 | q | 2H | -O-CH₂ -CH₃ |

| ~2.65 | t | 2H | -O-CH₂-CH₂ -N |

| ~2.55 | t | 4H | Piperazine ring protons (adjacent to N-CH₂) |

| ~2.45 | t | 4H | Piperazine ring protons (adjacent to NH) |

| ~1.20 | t | 3H | -O-CH₂-CH₃ |

Interpretation:

-

The triplet at approximately 1.20 ppm is characteristic of a methyl group adjacent to a methylene group.

-

The quartet at around 3.48 ppm corresponds to the methylene protons of the ethoxy group, split by the adjacent methyl protons.

-

The two triplets at approximately 3.55 ppm and 2.65 ppm are assigned to the methylene groups of the ethoxyethyl chain attached to the piperazine nitrogen.

-

The two broad triplets around 2.55 and 2.45 ppm are characteristic of the piperazine ring protons. The slight difference in their chemical shifts is due to the influence of the ethoxyethyl substituent on one of the nitrogen atoms.

Predicted ¹³C NMR Spectral Data and Interpretation

The predicted ¹³C NMR spectrum for this compound is as follows, with assignments based on analogous structures.[10][11]

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~68.5 | -O-CH₂ -CH₂-N |

| ~66.8 | -O-CH₂ -CH₃ |

| ~58.0 | -O-CH₂-CH₂ -N |

| ~54.5 | Piperazine ring carbons (adjacent to N-CH₂) |

| ~46.0 | Piperazine ring carbons (adjacent to NH) |

| ~15.2 | -O-CH₂-CH₃ |

Interpretation:

-

The downfield signals at ~68.5 and ~66.8 ppm are attributed to the carbons directly attached to the oxygen atom.

-

The signal at ~58.0 ppm corresponds to the methylene carbon attached to the piperazine nitrogen.

-

The signals at ~54.5 and ~46.0 ppm are characteristic of the non-equivalent carbons of the piperazine ring.

-

The most upfield signal at ~15.2 ppm is assigned to the methyl carbon of the ethoxy group.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[12] It is an essential tool for confirming the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.[13][14]

The "Why" Behind the Experiment: Ionization and Fragmentation Logic

Electron Ionization (EI) is a hard ionization technique that is well-suited for volatile and thermally stable small molecules like this compound. The high energy of EI causes extensive fragmentation, providing a detailed "fingerprint" of the molecule that is valuable for structural elucidation. The fragmentation of piperazine derivatives often involves cleavage of the bonds alpha to the nitrogen atoms and fragmentation of the piperazine ring itself.[13][15]

Experimental Protocol: GC-MS

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile solvent such as methanol or dichloromethane.

-

-

GC-MS System:

-

Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

-

Gas Chromatography (GC) Method:

-

Injector Temperature: 250 °C

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry (MS) Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Mass Range: m/z 40-400.

-

Scan Speed: 2-3 scans/second.

-

Predicted Mass Spectrum and Fragmentation Analysis

The expected molecular ion peak [M]⁺ for this compound is at m/z 158. The fragmentation pattern is predicted to show several characteristic ions.

| Predicted m/z | Proposed Fragment Ion | Plausible Neutral Loss |

| 158 | [C₈H₁₈N₂O]⁺ | Molecular Ion |

| 113 | [C₆H₁₃N₂]⁺ | -C₂H₅O (ethoxy radical) |

| 99 | [C₅H₁₁N₂]⁺ | -CH₂CH₂OCH₂CH₃ |

| 85 | [C₅H₉N]⁺ | Piperazine ring fragment |

| 70 | [C₄H₈N]⁺ | Piperazine ring fragment |

| 56 | [C₃H₆N]⁺ | Piperazine ring fragment |

Interpretation:

-

m/z 158: The molecular ion peak, confirming the molecular weight of the compound.

-

m/z 113: Loss of the ethoxy radical (•OCH₂CH₃) from the molecular ion.

-

m/z 99: Cleavage of the bond between the piperazine ring and the ethoxyethyl side chain.

-

m/z 85, 70, 56: Characteristic fragments arising from the cleavage of the piperazine ring.

Visualizations

Molecular Structure of this compound

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C8H18N2O | CID 2734643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. azolifesciences.com [azolifesciences.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1-(2-Hydroxyethyl)piperazine(103-76-4) 1H NMR spectrum [chemicalbook.com]

- 8. 1-Ethylpiperazine(5308-25-8) 1H NMR spectrum [chemicalbook.com]

- 9. Piperazine(110-85-0) 1H NMR spectrum [chemicalbook.com]

- 10. 1-(2-Hydroxyethyl)piperazine(103-76-4) 13C NMR spectrum [chemicalbook.com]

- 11. 1-Ethylpiperazine(5308-25-8) 13C NMR [m.chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. researchgate.net [researchgate.net]

The Piperazine Scaffold: A Privileged Motif in Neuropharmacology and a Guide to Its Mechanisms of Action

Abstract

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, represents a cornerstone in modern medicinal chemistry.[1][2] Its unique physicochemical properties, including solubility, basicity, and synthetic tractability, have established it as a "privileged scaffold" in drug discovery.[1][3] This technical guide provides an in-depth exploration of the potential mechanisms of action for piperazine derivatives, with a primary focus on their multifaceted interactions with key neurotransmitter systems in the central nervous system (CNS). Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to elucidate the intricate pharmacology of this versatile chemical class. We will delve into the modulation of dopaminergic and serotonergic pathways, supported by quantitative binding and functional data for exemplary compounds. Furthermore, this guide furnishes detailed, step-by-step protocols for essential in vitro and in vivo assays crucial for characterizing the pharmacodynamic profile of novel piperazine-based therapeutic agents.

Introduction: The Versatility of the Piperazine Core

The piperazine moiety is a recurring structural feature in a vast array of FDA-approved drugs, spanning therapeutic areas from antipsychotics and antidepressants to antihistamines and antianginal agents.[4][5][6] Its prevalence stems from the ability of the piperazine ring to be readily modified at its two nitrogen atoms, allowing for the fine-tuning of pharmacological properties such as receptor affinity, selectivity, and pharmacokinetic profiles.[7] A subtle alteration in the substitution pattern on the piperazine nucleus can lead to a discernible difference in the resulting molecule's medicinal potential.[8] This inherent flexibility has enabled medicinal chemists to design compounds that interact with a wide array of biological targets, particularly G-protein coupled receptors (GPCRs) within the CNS.[2]

This guide will systematically dissect the primary mechanisms through which piperazine derivatives exert their pharmacological effects, with a particular emphasis on their roles as modulators of dopamine and serotonin receptors, which are critically involved in the pathophysiology of numerous neurological and psychiatric disorders.[9]

Modulation of the Dopaminergic System

The dopaminergic system is a critical target for antipsychotic medications. Many piperazine derivatives function as antagonists or partial agonists at dopamine D2 receptors, a key mechanism in the treatment of psychosis.[2][10]

Dopamine D2 and D3 Receptor Interactions

Arylpiperazine derivatives, in particular, have been extensively studied for their interaction with D2-like dopamine receptors.[3][11] The protonated N1 nitrogen of the piperazine ring is thought to form a crucial interaction with Asp86 in the D2 receptor binding pocket.[3] The affinity and selectivity for D2 versus D3 receptors can be significantly influenced by the nature of the aryl substituent.

For instance, the atypical antipsychotic aripiprazole is a classic example of a piperazine derivative with a complex dopaminergic profile. It acts as a partial agonist at D2 receptors, a mechanism thought to stabilize dopaminergic neurotransmission.[1] This partial agonism is characterized by its ability to act as an agonist in a low dopamine state and as an antagonist in a high dopamine state.[1]

Table 1: Dopamine Receptor Binding Affinities of Selected Piperazine Derivatives

| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D2/D3 Selectivity | Reference(s) |

| Aripiprazole | High Affinity | High Affinity | ~1 | [12] |

| Clozapine | Moderate Affinity | Moderate Affinity | ~1 | [13][14] |

| Ziprasidone | High Affinity | High Affinity | ~1 | [6] |

| Compound 6a | >1000 | 1.4 | ~500 | [11] |

| Compound 9 | 152 | 2.7 | 56 | [15] |

| Compound 25 * | 512 | 4.2 | 122 | [15] |

Note: Compounds 6a, 9, and 25 are research compounds presented to illustrate structure-activity relationships.

Functional Consequences of D2 Receptor Modulation

The functional activity of a piperazine derivative at the D2 receptor (i.e., whether it acts as an antagonist, partial agonist, or full agonist) is a critical determinant of its therapeutic effect and side-effect profile. Atypical antipsychotics are often characterized by their "fast-off" D2 kinetics or 5-HT2A/D2 receptor antagonism, which is believed to contribute to their lower incidence of extrapyramidal side effects compared to typical antipsychotics.[2][16]

Interplay with the Serotonergic System

The serotonergic system is another primary target for piperazine derivatives, particularly for those developed as antidepressants and anxiolytics.[4][17] Many of these compounds exhibit high affinity for various serotonin receptor subtypes.

Serotonin 5-HT1A and 5-HT2A Receptor Engagement

The 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs.[18][19] Piperazine derivatives like buspirone are partial agonists at this receptor.[10] This action is thought to contribute to their therapeutic effects in anxiety and depression.

Simultaneously, antagonism at the 5-HT2A receptor is a hallmark of many atypical antipsychotics and is believed to contribute to their efficacy against the negative symptoms of schizophrenia and to mitigate the extrapyramidal side effects caused by D2 receptor blockade.[2][20]

Table 2: Serotonin Receptor Binding Affinities of Selected Piperazine Derivatives

| Compound | 5-HT1A Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | Reference(s) |

| Aripiprazole | 1.65 | 3.4 | [17][21] |

| Ziprasidone | 3.4 | 0.4 | [22] |

| Buspirone | High Affinity | Low Affinity | [10] |

| Compound 7 | 0.57 | - | [23] |

| Compound 6a | 1.28 | - | [24] |

| Compound 18a * | 1.66 | - | [24] |

Note: Compounds 7, 6a, and 18a are research compounds presented to illustrate structure-activity relationships.

Signaling Pathways and Functional Outcomes

The interaction of piperazine derivatives with serotonin receptors triggers downstream signaling cascades that ultimately modulate neuronal activity. For example, activation of 5-HT1A receptors, which are G-protein coupled receptors, typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Signaling pathway of a 5-HT1A receptor agonist.

Experimental Protocols for Mechanistic Elucidation

To rigorously characterize the mechanism of action of novel piperazine derivatives, a combination of in vitro and in vivo assays is essential. The following protocols provide a framework for these investigations.

In Vitro Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To quantify the affinity of a piperazine derivative for a target receptor (e.g., dopamine D2 or serotonin 5-HT1A).

Materials:

-

Test piperazine derivative

-

Radioligand specific for the target receptor (e.g., [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A)[5]

-

Cell membranes expressing the target receptor (from cell lines or tissue homogenates)[8]

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)[10]

-

96-well microplates

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and fluid

Procedure:

-

Plate Setup: Prepare serial dilutions of the test compound in assay buffer.

-

Reaction Mixture: In each well of a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and the test compound at various concentrations. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known ligand).

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[8]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Caption: Workflow for a radioligand binding assay.

In Vitro Functional Assay (cAMP Assay)

This assay determines the functional activity of a compound (agonist, antagonist, inverse agonist) at a GPCR that signals through adenylyl cyclase.

Objective: To measure the effect of a piperazine derivative on intracellular cAMP levels in cells expressing a target GPCR.

Materials:

-

Test piperazine derivative

-

Cell line expressing the target GPCR (e.g., HEK293 cells)

-

Forskolin (an activator of adenylyl cyclase, used to stimulate cAMP production)

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

Cell culture reagents

Procedure:

-

Cell Culture: Culture the cells expressing the target receptor to an appropriate density.

-

Cell Plating: Seed the cells into a 96-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with the test compound at various concentrations. For antagonist testing, co-incubate with a known agonist.

-

Stimulation: Add forskolin to stimulate adenylyl cyclase and induce cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels as a function of the log of the test compound concentration. For agonists, determine the EC50 (concentration for 50% of maximal response). For antagonists, determine the IC50 (concentration that inhibits 50% of the agonist response).

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a direct assessment of a compound's effect on neurotransmission.[25][26]

Objective: To measure the effect of a piperazine derivative on the extracellular concentrations of dopamine and serotonin in a specific brain region (e.g., the prefrontal cortex or striatum).[7]

Materials:

-

Test piperazine derivative

-

Freely moving laboratory animal (e.g., rat)

-

Stereotaxic apparatus for surgery

-

Microdialysis probe

-

Perfusion pump

-

Fraction collector

-

HPLC system with electrochemical or fluorescence detection for neurotransmitter analysis

-

Artificial cerebrospinal fluid (aCSF) for perfusion

Procedure:

-

Probe Implantation: Under anesthesia, surgically implant a microdialysis guide cannula into the target brain region of the animal using a stereotaxic frame. Allow the animal to recover from surgery.

-

Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[27]

-

Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer the test piperazine derivative (e.g., via intraperitoneal injection or through the microdialysis probe itself in a reverse dialysis setup).

-

Post-Drug Collection: Continue to collect dialysate samples at regular intervals.

-

Sample Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in the dialysate samples using HPLC.

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels. Plot the change in neurotransmitter concentration over time.

References

- 1. Aripiprazole - Wikipedia [en.wikipedia.org]

- 2. psychiatrist.com [psychiatrist.com]

- 3. chem.bg.ac.rs [chem.bg.ac.rs]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. Structure-affinity relationship studies on D-2/5-HT1A receptor ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ziprasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. biophysics-reports.org [biophysics-reports.org]

- 10. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties | MDPI [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The striatal and extrastriatal D2/D3 receptor-binding profile of clozapine in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. psychscenehub.com [psychscenehub.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Clinical pharmacology of atypical antipsychotics: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 17. psychiatryonline.org [psychiatryonline.org]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. m.youtube.com [m.youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. psychiatrist.com [psychiatrist.com]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. tandfonline.com [tandfonline.com]